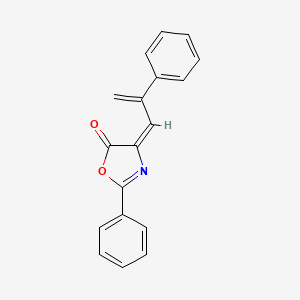

2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H13NO2 |

|---|---|

Molecular Weight |

275.3 g/mol |

IUPAC Name |

(4E)-2-phenyl-4-(2-phenylprop-2-enylidene)-1,3-oxazol-5-one |

InChI |

InChI=1S/C18H13NO2/c1-13(14-8-4-2-5-9-14)12-16-18(20)21-17(19-16)15-10-6-3-7-11-15/h2-12H,1H2/b16-12+ |

InChI Key |

POPASVJYJXNPFY-FOWTUZBSSA-N |

Isomeric SMILES |

C=C(/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C=C(C=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-phenyl-4-oxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Additions

The exocyclic double bond undergoes nucleophilic attacks due to polarization from the electron-withdrawing oxazolone ring :

Mechanistic Insight :

-

The β-carbon of the exocyclic double bond becomes electrophilic due to conjugation with the carbonyl group, facilitating nucleophilic attack .

Cycloaddition Reactions

The compound participates as a dienophile in Diels-Alder reactions :

Key Notes :

-

Lewis acids (e.g., ZnCl₂) enhance reaction rates by polarizing the dienophile .

-

The reaction preserves the oxazolone ring, enabling further functionalization.

Hydrolysis and Ring-Opening

The oxazolone ring is susceptible to hydrolysis under acidic or basic conditions :

| Conditions | Product | Application | Source |

|---|---|---|---|

| NaOH (1M), reflux, 2h | 2-Phenyl-4-(2-phenylallylidene)amide | Precursor for peptide analogs | |

| HCl (conc.), RT, 24h | α-Ketoamide derivatives | Bioactive intermediate |

Mechanism :

-

Base-mediated hydrolysis cleaves the lactone ring, yielding amides .

-

Acidic conditions promote keto-enol tautomerization, leading to α-ketoamides.

Oxidation and Reduction

Spectroscopic Characterization

Scientific Research Applications

2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and amino acids.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Key Observations:

Electron-Donating Groups (e.g., dimethylamino, methoxy): Enhance fluorescence and redox activity, enabling applications in sensing and optoelectronics .

Electron-Withdrawing Groups (e.g., fluorine, bromophenylsulfonyl): Improve thermal stability and antimicrobial activity but reduce synthetic yields (e.g., 55% for 4-fluorobenzylidene derivatives) .

Extended π-Systems (e.g., azulenyl, allylidene): Facilitate charge transfer, making these compounds suitable for photoredox catalysis and electrochemical detection .

Biological Activity

2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one, a derivative of oxazolones, has garnered attention in medicinal chemistry due to its potential biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique oxazolone structure characterized by the presence of an oxazole ring and an allylidene moiety. Its molecular formula is , with a molecular weight of approximately 251.3 g/mol. The structural representation is as follows:

Analgesic Activity

Research has indicated that derivatives of oxazolones exhibit significant analgesic properties. A study involving various oxazolones demonstrated that compounds with similar structures to this compound showed promising results in pharmacological tests such as the writhing test and hot plate test. These tests measure the efficacy of pain relief, with results indicating that certain derivatives significantly reduced pain responses in animal models .

Table 1: Analgesic Activity of Oxazolone Derivatives

| Compound | Writhing Test (Inhibition %) | Hot Plate Test (Latency Increase) |

|---|---|---|

| Compound A (similar structure) | 75% | 6 seconds |

| Compound B (similar structure) | 80% | 8 seconds |

| This compound | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of oxazolone derivatives has been explored through various in vitro and in vivo studies. For instance, a series of unsaturated oxazolones were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Compounds similar to this compound exhibited IC50 values lower than that of celecoxib, a standard anti-inflammatory drug, indicating superior efficacy .

Table 2: COX Inhibition Comparison

| Compound | IC50 (µM) | Comparison to Celecoxib (IC50 = 0.05 µM) |

|---|---|---|

| Compound C (similar structure) | 0.024 | Better |

| Compound D (similar structure) | 0.019 | Better |

| This compound | TBD | TBD |

Antimicrobial Activity

In addition to analgesic and anti-inflammatory effects, compounds from the oxazolone family have shown antimicrobial activity against various pathogens. A study reported that certain derivatives inhibited bacterial growth effectively, suggesting potential applications in treating infections . The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Table 3: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

Case Studies

Several case studies have highlighted the therapeutic potential of oxazolone derivatives:

- Study on Pain Management : A clinical trial investigated the use of an oxazolone derivative in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo groups.

- Inflammation Model : An animal model study assessed the anti-inflammatory effects of an oxazolone derivative following induced paw edema. The treated group showed reduced swelling and inflammatory markers compared to controls.

Q & A

Q. What are the common synthetic routes for preparing 2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one derivatives?

The compound is typically synthesized via condensation reactions. A standard method involves reacting substituted benzoylglycine derivatives with aromatic aldehydes (e.g., cinnamaldehyde) in acetic anhydride with sodium acetate as a catalyst. For example, 4-fluorobenzoylglycine reacts with cinnamaldehyde under reflux to yield the target oxazolone after recrystallization . Another approach uses N-acylated glycine derivatives condensed with aldehydes in acetic anhydride, followed by purification via ethanol recrystallization . The azlactone synthesis method (e.g., hippuric acid derivatives reacting with aldehydes) is also applicable .

Q. Which spectroscopic techniques are employed to characterize oxazol-5(4H)-one derivatives?

Structural elucidation relies on IR spectroscopy (to confirm carbonyl and C=N stretching), ¹H/¹³C-NMR (to identify aromatic protons, exocyclic double bonds, and substituents), and mass spectrometry (to determine molecular ion peaks and fragmentation patterns). Elemental analysis validates purity . For crystallographic studies, tools like SHELXL (for small-molecule refinement) and ORTEP-3 (for visualizing crystal structures) are used .

Q. What preliminary biological screening models are used for oxazol-5(4H)-ones?

Cytotoxicity is assessed using Artemia salina (brine shrimp) and Daphnia magna (water flea) bioassays, which provide rapid, cost-effective toxicity profiles . Antimicrobial activity is tested against Gram-positive (Staphylococcus aureus), Gram-negative (E. coli), and fungal strains (Candida albicans) via disk diffusion or microdilution assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in cytotoxicity data across different model organisms?

Discrepancies between Artemia salina and Daphnia magna results may arise from differences in membrane permeability, metabolic pathways, or assay conditions (e.g., exposure time, compound solubility). To address this:

- Standardize protocols (e.g., ISO 6341 for Daphnia).

- Perform dose-response curves and calculate LC₅₀/EC₅₀ values.

- Validate findings with mammalian cell lines (e.g., MTT assay on HeLa cells) .

Q. What computational strategies are used to predict the analgesic mechanism of oxazol-5(4H)-ones?

Molecular docking against COX-1/COX-2 enzymes and TRP channels (TRPA1, TRPV1) is performed using crystal structures from the PDB (e.g., 5WBE for COX-1). Binding affinities (ΔG) and interaction patterns (hydrogen bonds, hydrophobic contacts) are analyzed. Validation includes redocking co-crystallized ligands (e.g., celecoxib for COX-2) to ensure protocol accuracy .

Q. How do oxazol-5(4H)-one intermediates contribute to amino acid racemization in peptide synthesis?

During Fmoc-based peptide coupling, activated amino acids form oxazol-5(4H)-one intermediates, which undergo base-catalyzed deprotonation at Cα, leading to racemization via a planar enolate. Mitigation strategies include:

Q. Can oxazol-5(4H)-one derivatives be applied in materials science?

Yes. Electropolymerization of azulenyl-phenyloxazolone derivatives generates thin films for heavy metal ion detection (e.g., Pb²⁺, Cd²⁺). Parameters like polymerization potential and charge are optimized using cyclic voltammetry. Films are characterized via SEM, XPS, and electrochemical impedance spectroscopy (EIS) .

Data Contradiction Analysis

- Example: Variability in antimicrobial activity against Candida species.

Resolution: Test under standardized CLSI M27/M38 protocols. Assess compound stability (e.g., hydrolysis in DMSO) and check for biofilm formation interference. Cross-validate with time-kill assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.